Dichlorobenzidine

Description

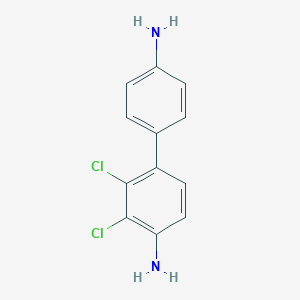

Structure

3D Structure

Properties

CAS No. |

1331-47-1 |

|---|---|

Molecular Formula |

C12H10Cl2N2 |

Molecular Weight |

253.12 g/mol |

IUPAC Name |

4-(4-aminophenyl)-2,3-dichloroaniline |

InChI |

InChI=1S/C12H10Cl2N2/c13-11-9(5-6-10(16)12(11)14)7-1-3-8(15)4-2-7/h1-6H,15-16H2 |

InChI Key |

LPDSNGAFAJYVKH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=C(C(=C(C=C2)N)Cl)Cl)N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=C(C=C2)N)Cl)Cl)N |

Other CAS No. |

1331-47-1 |

Synonyms |

Dichloro-(1,1'-biphenyl)-4,4'-diamine dihydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3,3′-Dichlorobenzidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3′-Dichlorobenzidine (DCB) is a chlorinated aromatic amine that has historically been used in the manufacturing of azo dyes and pigments.[1] Its toxicological properties, particularly its carcinogenicity, have led to significant restrictions on its use.[1][2] A thorough understanding of its physicochemical properties is crucial for risk assessment, environmental fate modeling, and the development of safe handling and disposal procedures. This guide provides a comprehensive overview of the core physicochemical characteristics of 3,3′-Dichlorobenzidine, detailed experimental protocols for their determination, and an illustrative diagram of a key biological pathway it influences.

Physicochemical Properties

3,3′-Dichlorobenzidine is a gray to purple crystalline solid at room temperature.[1] It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, benzene, and glacial acetic acid.[1]

Quantitative Physicochemical Data

The key physicochemical parameters of 3,3′-Dichlorobenzidine are summarized in the tables below for easy reference and comparison.

Table 1: General Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀Cl₂N₂ | [1] |

| Molecular Weight | 253.13 g/mol | [1] |

| Appearance | Gray to purple crystalline solid | [1] |

| Melting Point | 132-133 °C | [1][3] |

| Boiling Point | 402 °C | [1][3] |

Table 2: Solubility and Partitioning

| Property | Value | Reference(s) |

| Water Solubility | 3.1 mg/L at 25 °C | [3] |

| Log P (Octanol-Water Partition Coefficient) | 3.02 - 3.64 | [4][5] |

| pKa | 3.2, 4.5 | [4][6] |

Table 3: Other Properties

| Property | Value | Reference(s) |

| Vapor Pressure | 1.15 x 10⁻⁷ mm Hg at 25 °C | [5] |

| Henry's Law Constant | 4.5 x 10⁻⁸ atm·m³/mol at 25 °C (estimated) | [7] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 3,3′-Dichlorobenzidine are outlined below. These protocols are based on internationally recognized guidelines to ensure data quality and comparability.

Determination of Melting Point

The melting point of 3,3′-Dichlorobenzidine can be determined using the capillary method with a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 3,3′-Dichlorobenzidine is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range represents the melting point.

Determination of Boiling Point

Due to the high boiling point of 3,3′-Dichlorobenzidine, distillation is a suitable method for its determination.[8]

Methodology:

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample and Heating: A known volume of 3,3′-Dichlorobenzidine is placed in the distillation flask with boiling chips. The flask is heated gently.

-

Temperature Reading: The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Boiling Point Determination: The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point. The atmospheric pressure should also be recorded and the boiling point corrected to standard pressure if necessary.

Determination of Water Solubility (Flask Method - OECD 105)

The flask method is suitable for determining the water solubility of substances like 3,3′-Dichlorobenzidine.[9][10][11]

Methodology:

-

Equilibration: An excess amount of 3,3′-Dichlorobenzidine is added to a flask containing purified water. The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The mixture is allowed to stand to allow for the separation of undissolved solid. Centrifugation or filtration may be used to ensure complete separation of the solid and aqueous phases.

-

Concentration Analysis: The concentration of 3,3′-Dichlorobenzidine in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solubility Calculation: The water solubility is reported as the average of at least three replicate determinations.

Determination of n-Octanol/Water Partition Coefficient (Shake Flask Method - OECD 107)

The shake flask method is a widely used technique for determining the log P value.[12][13]

Methodology:

-

Pre-saturation: n-Octanol is saturated with water, and water is saturated with n-octanol before the experiment.

-

Partitioning: A known amount of 3,3′-Dichlorobenzidine is dissolved in either water or n-octanol. This solution is then mixed with the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken to facilitate the partitioning of the solute between the two phases until equilibrium is reached.

-

Phase Separation: The two phases are allowed to separate completely.

-

Concentration Analysis: The concentration of 3,3′-Dichlorobenzidine in both the n-octanol and water phases is determined by a suitable analytical method (e.g., HPLC).

-

Log P Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm to the base 10 of P is the log P value.

Determination of Vapor Pressure (Static Method - OECD 104)

The static method is suitable for determining the vapor pressure of solids like 3,3′-Dichlorobenzidine.[14][15]

Methodology:

-

Sample Preparation: A sample of 3,3′-Dichlorobenzidine is placed in a thermostatically controlled sample cell.

-

Degassing: The sample is degassed to remove any volatile impurities.

-

Equilibration: The sample cell is heated to a specific temperature, and the system is allowed to reach thermal and vapor pressure equilibrium.

-

Pressure Measurement: The vapor pressure exerted by the substance at that temperature is measured using a pressure transducer.

-

Temperature Variation: The process is repeated at several different temperatures to obtain a vapor pressure curve.

Biological Pathway Visualization

3,3′-Dichlorobenzidine is a known carcinogen, and its toxicity is linked to its ability to induce apoptosis (programmed cell death) in cells. One of the key mechanisms involves the mitochondrial-dependent apoptosis pathway.[16]

Caption: Mitochondrial-dependent apoptosis pathway induced by 3,3'-Dichlorobenzidine.

Conclusion

This technical guide provides a detailed summary of the essential physicochemical properties of 3,3′-Dichlorobenzidine. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols provide a foundation for the standardized determination of these properties. The visualization of the apoptosis pathway highlights a key molecular mechanism underlying its toxicity, which is of particular interest to drug development professionals and toxicologists. A comprehensive understanding of these characteristics is paramount for ensuring safety in handling, predicting environmental behavior, and understanding the biological implications of this compound.

References

- 1. 3,3'-Dichlorobenzidine - Wikipedia [en.wikipedia.org]

- 2. 3,3′-Dichlorobenzidine and Its Dihydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 3,3'-Dichlorobenzidine | C12H10Cl2N2 | CID 7070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. canada.ca [canada.ca]

- 5. minds.wisconsin.edu [minds.wisconsin.edu]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. 3,3'-Dichlorobenzidine(91-94-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. laboratuar.com [laboratuar.com]

- 10. oecd.org [oecd.org]

- 11. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. consilab.de [consilab.de]

- 15. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 16. Molecular mechanisms of 3,3'-dichlorobenzidine-mediated toxicity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3,3'-Dichlorobenzidine: Reaction Conditions and Mechanisms

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the primary industrial synthesis of 3,3'-dichlorobenzidine (B165656), a significant chemical intermediate primarily used in the production of diarylide pigments.[1] The synthesis is a multi-step process beginning with o-nitrochlorobenzene and culminating in an acid-catalyzed benzidine (B372746) rearrangement.[2][3] This document details the reaction conditions, mechanisms, experimental protocols, and quantitative data associated with this process.

Overall Synthesis Pathway

The commercial production of 3,3'-dichlorobenzidine (DCB) is typically achieved through a two-stage process starting from o-nitrochlorobenzene.[3]

-

Reduction of o-Nitrochlorobenzene: The initial step involves the reduction of o-nitrochlorobenzene to form the crucial intermediate, 2,2'-dichlorohydrazobenzene.

-

Benzidine Rearrangement: This intermediate is then subjected to an acid-catalyzed intramolecular rearrangement to yield the final product, 3,3'-dichlorobenzidine, which is often isolated as its more stable dihydrochloride (B599025) salt.[2][4]

The logical flow of this synthesis is depicted below.

Caption: Overall workflow for the synthesis of 3,3'-dichlorobenzidine.

Stage 1: Synthesis of 2,2'-Dichlorohydrazobenzene

The formation of the 2,2'-dichlorohydrazobenzene intermediate from o-nitrochlorobenzene can be accomplished via several reduction methods. A prevalent industrial method involves a two-step sequence: first, the formation of 2,2'-dichloroazoxybenzene (B76223), followed by its hydrogenation.[2]

Experimental Protocol: Two-Step Reduction via Azoxybenzene Intermediate

This protocol is synthesized from industrial process descriptions.[2][5]

Step 1A: Preparation of 2,2'-Dichloroazoxybenzene

-

Charge 240g of 48% caustic lye (sodium hydroxide (B78521) solution) and 100ml of water into a jacketed reactor.

-

Cool the alkali solution to 40°C.

-

Add 450g of o-nitrochlorobenzene to the caustic lye solution.

-

Add 0.5g of a dispersing agent (e.g., Dianol-25) and 4.5g of a catalyst (e.g., Diclone, a naphthoquinoid compound) to the reaction mass.[2]

-

Continuously add 350g of 37% formaldehyde (B43269) (HCHO) while maintaining the reaction temperature between 50-55°C.[2]

-

Upon completion, wash the crude 2,2'-dichloroazoxybenzene product with approximately 20 liters of water to obtain the pure intermediate.

Step 1B: Hydrogenation to 2,2'-Dichlorohydrazobenzene

-

Charge 290g of the purified 2,2'-dichloroazoxybenzene into a stainless steel autoclave (hydrogenator).

-

Add 30g of caustic lye and 20ml of water to maintain approximately 3% alkalinity.

-

Add activated Raney Nickel catalyst. The catalyst can be activated by dispersing it in a solvent like DMF.[2]

-

Conduct the hydrogenation under an inert atmosphere (e.g., N2) or vacuum conditions at a temperature of 65-85°C.[2]

-

After the reaction is complete, the temperature can be raised to 90°C to facilitate the separation of the 2,2'-dichlorohydrazobenzene product from the mother liquor.[2]

Reaction Conditions for Intermediate Synthesis

The following table summarizes various reported conditions for the synthesis of the hydrazobenzene (B1673438) intermediate.

| Method | Starting Material | Reagents & Catalysts | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Azoxybenzene Route | o-Nitrochlorobenzene | HCHO, NaOH, Diclone, Dianol-25 | 50 - 55 | 7 | ~91.0 (Azoxy) | [2][5] |

| Hydrogenation of Azoxybenzene | 2,2'-Dichloroazoxybenzene | Activated Raney Nickel, NaOH | 65 - 85 | - | - | [2] |

| Hydrazine Reduction | 2,2'-Dichloroazoxybenzene | N₂H₄·H₂O, Al-Ni alloy, 1,4-naphthoquinone | 56 - 57 | 7.5 | 97.0 | [5] |

| Direct Catalytic Hydrogenation | o-Nitrochlorobenzene | H₂, Pd/C catalyst, Base | 50 - 90 | 9 - 11 | >90 (for DCB·2HCl) | [6][7] |

| Zinc Reduction | o-Nitrochlorobenzene | Zinc dust, NaOH solution | - | - | - | [3][8] |

Stage 2: Benzidine Rearrangement

The pivotal step in the synthesis is the benzidine rearrangement, where 2,2'-dichlorohydrazobenzene is converted to 3,3'-dichlorobenzidine in the presence of a strong mineral acid.[9] This reaction is a classic example of a sigmatropic rearrangement.[10]

Mechanism of the Benzidine Rearrangement

The benzidine rearrangement is an intramolecular process.[11] Under acidic conditions, the hydrazobenzene derivative is protonated. The reaction is mechanistically described as a[12][12] sigmatropic rearrangement, a concerted process involving a ten-electron system where bond formation and bond breaking occur in a single step through a π-complex transition state.[9][10][11] This involves the cleavage of the N-N bond and the formation of a new C-C bond between the para-positions of the two aromatic rings.[10]

Caption: Mechanism of the acid-catalyzed benzidine rearrangement.

Experimental Protocol: Acid-Catalyzed Rearrangement

This protocol is based on large-scale industrial procedures.[2][13]

-

Prepare a solution of the appropriate mineral acid. For example, add 5000 kg of 25% hydrochloric acid solution to a suitable reactor.[13]

-

Slowly add 1500 kg of 2,2'-dichlorohydrazobenzene to the acid solution. The rate of addition should be controlled to keep the reaction temperature below 30°C, using cooling jackets as necessary.[13]

-

Once the addition is complete, the reaction temperature is increased in stages to ensure complete conversion:

-

The total reaction time is typically between 15 to 20 hours.[13]

-

The resulting product, 3,3'-dichlorobenzidine hydrochloride, precipitates from the solution.

-

Isolate the solid product via solid-liquid separation (e.g., centrifugation or filtration).[13]

-

If sulfuric acid is used for the rearrangement, the resulting sulfate (B86663) salt is often converted to the dihydrochloride by adding a sodium chloride solution to precipitate the final product.[2]

Reaction Conditions for Benzidine Rearrangement

| Acid System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Hydrochloric Acid | Water | 5 to 75 (stepwise) | 15 - 20 | >90 | [6][13] |

| Sulfuric Acid | Water/Toluene | 20 - 25 (initial) then 90 | - | 74 (as dihydrochloride) | [2] |

| Sulfuric Acid (Continuous) | Water-immiscible aromatic solvent | 20 to 50 | - | 88 - 89 (based on intermediate) | [14] |

| Hydrochloric Acid | Water | 5, 10, 23-24 (stepwise) | 2, 11, 11 (total 24) | 96.9 | [5] |

| Hydrogen Chloride (gas) | Toluene | 10 - 15 | 5.5 | - | [15] |

References

- 1. 3,3′-Dichlorobenzidine and Its Dihydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Industrial Process For The Preparation Of 3,3' Dichlorobenzidine [quickcompany.in]

- 3. 3,3'-Dichlorobenzidine - Wikipedia [en.wikipedia.org]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN101643423A - Method for preparing 3,3'-dichlorobenzidine hydrochloride by hydrochloric acid translocation - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 3,3'-Dichlorobenzidine | C12H10Cl2N2 | CID 7070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzidine - Wikipedia [en.wikipedia.org]

- 10. The mechanism of the Benzidine rearrangement. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 11. m.youtube.com [m.youtube.com]

- 12. allaboutchemistry.net [allaboutchemistry.net]

- 13. 3,3'-Dichlorobenzidine synthesis - chemicalbook [chemicalbook.com]

- 14. US5208376A - Process for the continuous preparation of 3,3'-dichloro-benzidine dihydrochloride - Google Patents [patents.google.com]

- 15. CN104610072A - Method for preparing 3,3'-dichlorobenzidine hydrochloride through rearrangement - Google Patents [patents.google.com]

In-depth Technical Guide: Photodegradation Kinetics and Byproducts of Dichlorobenzidine in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dichlorobenzidine (B165656) (DCB), a synthetic organic compound, has been utilized in the manufacturing of pigments for textiles, plastics, and printing inks.[1] However, its classification as a probable human carcinogen raises significant environmental and health concerns.[2] The presence of DCB in aqueous environments necessitates a thorough understanding of its fate and transformation processes. Photodegradation, the breakdown of chemical compounds by light, is a primary pathway for the natural attenuation of DCB in sunlit surface waters.[3] This technical guide provides a comprehensive overview of the photodegradation kinetics of DCB in aqueous solutions, the identification of its primary byproducts, and the experimental methodologies employed in its study.

Photodegradation Kinetics of this compound

The photodegradation of 3,3'-dichlorobenzidine in water is a rapid process, particularly under natural sunlight. The primary kinetic parameters of interest are the rate constant (k), the half-life (t½), and the quantum yield (Φ).

Half-Life and Rate Constants

Under natural sunlight, the half-life of DCB in water has been reported to be as short as less than 10 minutes, with one study estimating it to be approximately 90 seconds.[4][5] Laboratory studies using artificial light sources have further elucidated the kinetics. For instance, when exposed to laser radiation at wavelengths between 300 and 360 nm, the photochemical half-life of DCB was found to range from 279 to 3,013 seconds.[3]

Table 1: Summary of Photodegradation Kinetic Data for this compound (DCB) and its Byproducts

| Compound | Experimental Condition | Wavelength (nm) | Half-life (t½) | Rate Constant (k) | Quantum Yield (Φ) | Reference |

| 3,3'-Dichlorobenzidine (DCB) | Natural Sunlight | Full Spectrum | < 10 minutes | Not Reported | High | [4] |

| 3,3'-Dichlorobenzidine (DCB) | Natural Sunlight | Full Spectrum | ~ 90 seconds | Not Reported | Not Reported | [5] |

| 3,3'-Dichlorobenzidine (DCB) | Laser Radiation | 300 - 360 | 279 - 3,013 seconds | Not Reported | Not Reported | [3] |

| Monochlorobenzidine (MCB) | Not Specified | Not Specified | Not Reported | Not Reported | High | [6] |

| Benzidine | Not Specified | Not Specified | Not Reported | Not Reported | Much Lower than DCB and MCB | [6] |

Photodegradation Byproducts

The primary mechanism of DCB photodegradation in aqueous solutions is sequential dechlorination. This process leads to the formation of monochlorobenzidine (MCB) as a transient intermediate, which is subsequently dechlorinated to form benzidine, a stable photoproduct.[3][6] In addition to these primary aromatic amine byproducts, the formation of brightly colored, water-insoluble materials has also been reported.[4]

Table 2: Major Photodegradation Byproducts of this compound (DCB)

| Byproduct | Chemical Formula | Molar Mass ( g/mol ) | Carcinogenicity |

| 3-Chlorobenzidine (MCB) | C₁₂H₁₁ClN₂ | 218.68 | Suspected Carcinogen |

| Benzidine | C₁₂H₁₂N₂ | 184.24 | Known Human Carcinogen |

| Colored, water-insoluble materials | Not fully characterized | Not applicable | Unknown |

Experimental Protocols

The study of DCB photodegradation involves controlled irradiation experiments and subsequent analysis of the parent compound and its byproducts.

Photodegradation Experiment Setup

A typical experimental setup for studying the photodegradation of DCB involves the following components:

-

Light Source: A high-pressure mercury lamp or a xenon arc lamp is commonly used to simulate solar radiation. For more specific mechanistic studies, a variable-wavelength laser can be employed to irradiate the sample with monochromatic light.[3]

-

Photoreactor: A quartz reactor is typically used to allow for the transmission of UV light. The reactor is often cylindrical and may be equipped with a cooling jacket to maintain a constant temperature. The solution is usually stirred to ensure uniform irradiation.

-

Sample Preparation: A stock solution of DCB is prepared in a suitable solvent (e.g., acetonitrile) and then diluted to the desired concentration in deionized water. The initial concentration of DCB is typically in the parts-per-million (ppm) or parts-per-billion (ppb) range.

-

Irradiation: The DCB solution is placed in the photoreactor and exposed to the light source for a predetermined period. Aliquots of the solution are withdrawn at specific time intervals for analysis.

Analytical Methodology

The quantification of DCB and its photodegradation products is crucial for determining the reaction kinetics. High-performance liquid chromatography (HPLC) with UV detection is a widely used analytical technique for this purpose.[5]

-

HPLC System: A standard HPLC system equipped with a C18 reversed-phase column is suitable for separating DCB, MCB, and benzidine.

-

Mobile Phase: Two exemplary solvent systems that have been used are:

-

A mixture of 1% (pH 5.5) ammonium (B1175870) phosphate (B84403) buffer and acetonitrile (B52724) (70:30 v/v).[5]

-

A mixture of acetonitrile and 5% glacial acetic acid in water (70:30 v/v).[5]

-

-

Detection: A UV detector set at a wavelength of 282 nm can be used to detect and quantify the compounds of interest.[5]

For the identification and confirmation of byproducts, Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry offers high resolution and mass accuracy.[7] This technique can be used to determine the elemental composition of the degradation products.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a photodegradation study of this compound.

Caption: Experimental workflow for DCB photodegradation study.

Photodegradation Pathway

The photodegradation of this compound proceeds through a sequential dechlorination pathway, as depicted in the following diagram.

Caption: Photodegradation pathway of this compound.

References

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. canada.ca [canada.ca]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of 3,3'-dichlorobenzidine and its degradation products in environmental samples with a small low-field Fourier transform ion cyclotron resonance mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

Microbial Degradation of Dichlorobenzidine in Soil and Sediment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial degradation pathways of 3,3'-dichlorobenzidine (B165656) (DCB) in soil and sediment environments. DCB, a synthetic organic compound primarily used in the production of pigments, is a persistent environmental pollutant and a suspected human carcinogen. Understanding its fate and transformation in the environment is crucial for risk assessment and the development of effective bioremediation strategies. This document details the key microbial players, enzymatic processes, and environmental factors influencing the breakdown of DCB, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Degradation Pathways

The microbial degradation of 3,3'-dichlorobenzidine is a slow process, with reported half-lives in soil ranging from 4 to 26 weeks under aerobic conditions.[1] The primary mechanism of microbial attack involves the sequential reductive dechlorination of the DCB molecule, particularly under anaerobic conditions.

Anaerobic Degradation: Reductive Dechlorination

Under anoxic conditions prevalent in saturated soils and sediments, the primary degradation pathway for DCB is sequential reductive dechlorination. This process is mediated by anaerobic bacteria that utilize chlorinated compounds as electron acceptors in their respiration. The degradation proceeds as follows:

-

3,3'-Dichlorobenzidine (DCB) is first reduced to 3-monochlorobenzidine (MCB) .

-

3-monochlorobenzidine (MCB) is further dechlorinated to benzidine (B372746) .

This sequential dechlorination has been observed in laboratory microcosm studies using sediment-water systems, where up to 80% of the initial DCB was transformed to benzidine over a one-year incubation period.[2] The observation that no degradation occurs in autoclaved, sterile controls confirms the critical role of microbial activity in this process.[2]

While the complete mineralization of DCB under anaerobic conditions is very slow, with one study reporting no mineralization in soil over a year, the transformation to benzidine is a significant environmental concern as benzidine itself is a known human carcinogen.[3]

Aerobic Degradation

Under aerobic conditions, the microbial degradation of DCB is also slow, with mineralization rates of only 2% observed in soil over 32 weeks.[2] The initial enzymatic attack in aerobic degradation of chlorinated aromatic compounds is often initiated by oxygenase enzymes.[4] These enzymes incorporate one or two atoms of oxygen into the aromatic ring, leading to the formation of catechols. These catechols are then susceptible to ring cleavage and further metabolism.

For dichlorinated benzenes, dioxygenase enzymes are known to be involved in initiating the degradation cascade.[5] While the specific dioxygenases acting on 3,3'-dichlorobenzidine have not been definitively identified, it is hypothesized that a similar mechanism is at play, leading to the formation of chlorinated catechols that can be further mineralized.

Key Microorganisms and Enzymes

Bacteria

The search for specific microorganisms capable of degrading DCB has pointed towards specialized groups of anaerobic bacteria. Notably, members of the genus Dehalobacter have been implicated in the reductive dechlorination of dichlorobenzenes and monochlorobenzene.[6] While direct evidence for their action on 3,3'-dichlorobenzidine is still an area of active research, their known ability to dechlorinate similar compounds makes them prime candidates for the observed anaerobic transformation of DCB. The increase in Dehalobacter 16S rRNA gene copies during the dechlorination of dichlorobenzenes provides strong evidence for their involvement.[6]

Under aerobic conditions, various bacteria capable of degrading chlorinated aromatic compounds have been isolated. For instance, strains of Pseudomonas, Sphingomonas, and members of the families Xanthomonadaceae and Pseudomonadaceae have shown resistance to and potential degradation capabilities for 1,2-dichlorobenzene.[7] It is plausible that similar bacterial communities are involved in the aerobic breakdown of DCB.

Fungi

White-rot fungi, such as Phanerochaete chrysosporium, are known for their ability to degrade a wide range of persistent organic pollutants, including chlorinated aromatic compounds.[8][9] Their degradative capabilities are attributed to the secretion of powerful, non-specific extracellular ligninolytic enzymes, such as lignin (B12514952) peroxidases (LiP), manganese peroxidases (MnP), and laccases. These enzymes can oxidize a broad spectrum of aromatic compounds, initiating their breakdown. While direct studies on the degradation of 3,3'-dichlorobenzidine by white-rot fungi are limited, their proven ability to mineralize other dichlorobenzenes suggests a potential role in DCB remediation.[9]

Key Enzymes

-

Reductive Dehalogenases: These enzymes are key to the anaerobic degradation of DCB. They catalyze the removal of chlorine atoms from the aromatic ring, replacing them with hydrogen atoms. The activity of these enzymes is crucial for the sequential dechlorination of DCB to MCB and benzidine.

-

Dioxygenases: In the aerobic pathway, dioxygenases are believed to initiate the degradation by incorporating oxygen into the biphenyl (B1667301) rings of DCB. This hydroxylation step makes the molecule more susceptible to subsequent enzymatic attack and ring cleavage. Putative nitroarene dioxygenase genes have been identified in bacteria that degrade dichloronitrobenzene, suggesting a similar enzymatic machinery could be involved in the initial oxidation of DCB.[10]

Quantitative Data on DCB Degradation

The rate of DCB degradation is highly dependent on environmental conditions. The following tables summarize available quantitative data from various studies.

Table 1: Half-life of 3,3'-Dichlorobenzidine in Soil and Sediment

| Environment | Redox Condition | Half-life | Reference |

| Soil | Aerobic | 4 - 26 weeks | [1] |

| Soil | Anaerobic | > 1 year (for mineralization) | [3] |

| Surface Water | Aerobic | 4 - 26 weeks | [7] |

| Anaerobic Groundwater | Anaerobic | 16 - 101 weeks | [7] |

| Lake Water & Sediment | Anaerobic | ~150 days | [2] |

| Water (in natural sunlight) | Photodegradation | ~90 seconds | [2] |

Table 2: Transformation of 3,3'-Dichlorobenzidine in Laboratory Microcosms

| System | Incubation Time | Initial DCB Concentration | Transformation Product | % Transformation | Reference |

| Lake Sediment/Water | 12 months | Not specified | Benzidine | Up to 80% | [2] |

| Soil | 32 weeks | 4 and 40 mg/kg | ¹⁴CO₂ (Mineralization) | ~2% | [2] |

| Natural Lake Water | 1 month | Not specified | Not specified | 25% |

Experimental Protocols

Anaerobic Soil/Sediment Microcosm Study

This protocol outlines a typical laboratory experiment to study the anaerobic degradation of DCB.

Objective: To determine the rate and pathway of anaerobic DCB degradation in a specific soil or sediment.

Materials:

-

Anaerobic glove box or chamber

-

Serum bottles (120-160 mL) with butyl rubber stoppers and aluminum crimp seals

-

Soil or sediment from the site of interest

-

Site-specific groundwater or defined mineral medium, deoxygenated

-

Stock solution of 3,3'-dichlorobenzidine in a suitable solvent (e.g., methanol)

-

(Optional) Organic amendments (e.g., lactate, acetate, or compost) to serve as electron donors

-

Autoclave

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Preparation: All glassware and media should be made anaerobic by purging with an oxygen-free gas (e.g., N₂/CO₂ mix) and autoclaving.

-

Microcosm Setup (inside an anaerobic chamber):

-

Add a known amount of fresh, sieved soil or sediment (e.g., 50 g) to each serum bottle.

-

Add a specific volume of deoxygenated groundwater or mineral medium (e.g., 100 mL) to create a slurry.

-

Spike the microcosms with the DCB stock solution to achieve the desired initial concentration (e.g., 10-50 mg/kg).

-

For biostimulation experiments, add the desired organic amendment.

-

Prepare killed controls by autoclaving a subset of the microcosms after assembly.

-

Seal the bottles with butyl rubber stoppers and aluminum crimp seals.

-

-

Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 20-25 °C).

-

Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), sacrifice triplicate microcosms from each treatment group.

-

Extraction and Analysis:

-

Extract the entire content of the serum bottle (soil/sediment and water) with an appropriate organic solvent (e.g., acetone/hexane mixture).

-

Concentrate the extract and analyze for DCB and its metabolites (MCB, benzidine) using GC-MS.

-

Analytical Method: GC-MS for DCB and Metabolites

Objective: To quantify the concentration of DCB, MCB, and benzidine in soil/sediment extracts.

Instrumentation:

-

Gas chromatograph (GC) with a capillary column suitable for semi-volatile organic compounds (e.g., DB-5ms).

-

Mass spectrometer (MS) detector.

Procedure:

-

Sample Preparation:

-

The solvent extract from the microcosm is dried over anhydrous sodium sulfate.

-

The extract is then concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

-

Derivatization (optional but often necessary for improving chromatographic properties of the amines):

-

The concentrated extract can be derivatized, for example, with pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) to create more volatile and stable derivatives of the analytes.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the derivatized or underivatized extract into the GC.

-

Use a temperature program that allows for the separation of DCB, MCB, and benzidine.

-

Operate the MS in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for each compound and its derivative.

-

-

Quantification:

-

Prepare a calibration curve using standards of DCB, MCB, and benzidine (and their derivatives if applicable).

-

Calculate the concentration of each analyte in the samples based on the calibration curve.

-

Visualization of Pathways and Workflows

Caption: Microbial degradation pathways of 3,3'-dichlorobenzidine under anaerobic and aerobic conditions.

Caption: General workflow for a laboratory microcosm study of DCB degradation in soil or sediment.

Conclusion

The microbial degradation of 3,3'-dichlorobenzidine in soil and sediment is a slow but significant environmental fate process. The primary pathway, especially under anaerobic conditions, involves microbially mediated sequential reductive dechlorination to monochlorobenzidine and subsequently to benzidine, a compound of higher toxicological concern. While the specific microorganisms responsible are still under investigation, bacteria from the genus Dehalobacter are strong candidates for mediating this anaerobic transformation. Aerobic degradation, likely initiated by dioxygenase enzymes, is also slow and leads to limited mineralization. Further research is needed to isolate and characterize the specific microorganisms and enzymes involved in both pathways and to optimize conditions for enhanced bioremediation of DCB-contaminated sites. The protocols and data presented in this guide provide a foundation for researchers to further investigate the environmental fate of this persistent pollutant.

References

- 1. canada.ca [canada.ca]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Chlorobenzene Dioxygenase Sequence Elements Involved in Dechlorination of 1,2,4,5-Tetrachlorobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Mineralization of mono- and dichlorobenzenes and simultaneous degradation of chloro- and methyl-substituted benzenes by the white rot fungus Phanerochaete chrysosporium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aerobic biodegradation of 2,3- and 3,4-dichloronitrobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Characteristics of Dichlorobenzidine and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral characteristics of 3,3'-dichlorobenzidine (B165656) (DCB) and its derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and environmental analysis. This document summarizes key spectral data, details experimental protocols for spectroscopic analysis, and visualizes relevant chemical pathways.

Introduction

3,3'-Dichlorobenzidine (DCB) is a chlorinated aromatic amine primarily used in the production of pigments for printing inks, textiles, and plastics[1]. Due to its classification as a potential human carcinogen, understanding its spectral properties is crucial for its detection, characterization, and the analysis of its metabolic and environmental fate. This guide covers the ultraviolet-visible (UV-Vis), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics of DCB and its key derivatives.

Spectral Data of 3,3'-Dichlorobenzidine and its Derivatives

The following tables summarize the key spectral data for 3,3'-dichlorobenzidine and some of its important derivatives.

UV-Visible Spectroscopy

| Compound | Solvent | λmax (nm) | Reference |

| 3,3'-Dichlorobenzidine | Aqueous Ethanol (B145695) | 290 | [2] |

| 3,3'-Dichlorobenzidine | Dilute Aqueous Solution | 211, 282 | [2] |

Infrared (IR) Spectroscopy

The IR spectrum of 3,3'-dichlorobenzidine exhibits characteristic absorptions for aromatic amines.

| Compound | Technique | Characteristic Peaks (cm⁻¹) | Reference |

| 3,3'-Dichlorobenzidine | KBr Wafer | N-H stretching, C-N stretching, aromatic C-H stretching, C-Cl stretching | [3] |

Note: Specific peak positions can be found in the NIST WebBook for [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dichloro-.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |

| 3,3'-Dichlorobenzidine | CDCl₃ | 3.99 (s, 4H, NH₂), 6.71-6.80 (m, 2H, Ar-H), 7.13-7.25 (m, 2H, Ar-H), 7.38-7.40 (m, 2H, Ar-H) | [2] |

¹³C NMR Spectral Data

| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |

| 3,3'-Dichlorobenzidine | CDCl₃ | 116.14, 119.71, 125.62, 127.13, 131.36, 141.72 | [2] |

Mass Spectrometry (MS)

| Compound | Ionization Method | Key m/z values | Reference |

| 3,3'-Dichlorobenzidine | Electron Ionization (EI) | 252 (M⁺), 217, 181, 152 | [5][6] |

| N-acetyl-3,3'-dichlorobenzidine | Electron Ionization (EI) | 294 (M⁺), 252 | [2] |

| N,N'-diacetyl-3,3'-dichlorobenzidine | Electron Ionization (EI) | 336 (M⁺), 294, 252 | [2] |

Experimental Protocols

This section provides detailed methodologies for the key spectroscopic techniques used in the analysis of dichlorobenzidine and its derivatives.

UV-Visible Spectroscopy

Objective: To determine the absorption maxima (λmax) of DCB and its derivatives.

Protocol:

-

Sample Preparation: Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a suitable solvent such as ethanol or methanol. From the stock solution, prepare a series of dilutions in the desired solvent (e.g., aqueous ethanol) to a final concentration suitable for UV-Vis analysis (typically in the µg/mL range).

-

Instrumentation: Use a double-beam UV-Visible spectrophotometer.

-

Blank Preparation: Use the same solvent used for sample preparation as the blank.

-

Measurement:

-

Scan the sample solution over a wavelength range of 200-400 nm.

-

Record the absorbance spectrum.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

-

Data Analysis: Plot absorbance versus wavelength to visualize the spectrum and determine the λmax values.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify DCB and its derivatives in a sample matrix.

Protocol:

-

Sample Preparation (for environmental samples):

-

Extraction: Perform a liquid-liquid extraction of the aqueous sample with a suitable organic solvent like chloroform (B151607). The extraction is typically performed under acidic, then basic conditions to isolate the amines.

-

Derivatization: To improve volatility and chromatographic performance, the extracted amines are often derivatized. A common derivatizing agent is heptafluorobutyric anhydride (B1165640) (HFBA)[7].

-

Concentration: The derivatized extract is concentrated to a small volume before injection.

-

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

GC Conditions:

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rxi-5Sil MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless injection is often used for trace analysis.

-

Temperature Program: A temperature gradient is used to separate the analytes. An example program could be: initial temperature of 60°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard. Negative Ion Chemical Ionization (NCI) can also be used for enhanced sensitivity for halogenated compounds[7].

-

Mass Analyzer: A quadrupole or ion trap mass analyzer.

-

Scan Mode: Full scan mode for identification of unknowns or Selected Ion Monitoring (SIM) mode for targeted quantification of known analytes.

-

-

Data Analysis: Identify compounds by comparing their retention times and mass spectra to those of authentic standards. Quantify using calibration curves generated from standards.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify DCB and its metabolites in aqueous samples.

Protocol (based on EPA Method 605): [8]

-

Sample Preparation:

-

Extraction: Extract a 1-liter water sample with chloroform at a pH of 7. The chloroform extract is then back-extracted with dilute acid. The acidic aqueous phase is neutralized and re-extracted with chloroform.

-

Solvent Exchange: The final chloroform extract is concentrated and the solvent is exchanged to methanol.

-

-

Instrumentation: A high-performance liquid chromatograph equipped with an electrochemical detector.

-

HPLC Conditions:

-

Column: A reversed-phase C18 column (e.g., Lichrosorb RP-2, 5 µm particle size, 25 cm x 4.6 mm I.D.).

-

Mobile Phase: A mixture of acetonitrile (B52724) and an acetate (B1210297) buffer (e.g., 50% acetonitrile / 50% 0.1M acetate buffer, pH 4.7).

-

Flow Rate: A typical flow rate is 0.8 mL/min.

-

Detection: An electrochemical detector is used for sensitive detection of the benzidines. A typical potential is +0.8 V.

-

-

Data Analysis: Identify and quantify the analytes by comparing their retention times and peak areas to those of calibration standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of DCB and its derivatives.

Protocol:

-

Sample Preparation:

-

Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters include a 30-45° pulse angle and a sufficient relaxation delay.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Assign the chemical shifts to the respective nuclei in the molecule, often with the aid of 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complex structures.

Visualizations of Key Pathways

The following diagrams, generated using the DOT language, illustrate important chemical pathways involving 3,3'-dichlorobenzidine.

Synthesis of 3,3'-Dichlorobenzidine

Environmental Degradation of 3,3'-Dichlorobenzidine

Conclusion

This technical guide has provided a consolidated resource on the spectral characteristics of 3,3'-dichlorobenzidine and its derivatives. The tabulated spectral data, detailed experimental protocols, and visualized chemical pathways offer valuable information for researchers and professionals in analytical chemistry, environmental science, and drug development. A thorough understanding of these spectral properties is essential for the accurate identification, quantification, and assessment of the environmental and biological impact of these compounds. Further research into the spectral properties of a wider range of DCB derivatives will continue to enhance our understanding of this important class of compounds.

References

- 1. 3,3'-Dichlorobenzidine - Wikipedia [en.wikipedia.org]

- 2. 3,3'-Dichlorobenzidine | C12H10Cl2N2 | CID 7070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dichloro- [webbook.nist.gov]

- 5. ez.restek.com [ez.restek.com]

- 6. [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dichloro- [webbook.nist.gov]

- 7. Determination of this compound-hemoglobin adducts by GC/MS-NCI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

The Environmental Fate and Transport of 3,3'-Dichlorobenzidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dichlorobenzidine (B165656) (DCB) is a synthetic aromatic amine primarily utilized in the manufacturing of pigments for printing inks, textiles, plastics, and paints.[1][2] Its classification as a probable human carcinogen necessitates a thorough understanding of its behavior and persistence in the environment.[3] This technical guide provides a comprehensive overview of the environmental fate and transport of DCB, detailing its physicochemical properties, degradation pathways, and mobility in various environmental compartments. The information presented herein is intended to support risk assessment, remediation strategies, and the development of safer alternatives.

Physicochemical Properties of 3,3'-Dichlorobenzidine

The environmental behavior of a chemical is largely dictated by its physical and chemical properties. For DCB, these properties indicate a tendency to partition from water to soil and sediment, with limited volatility. A summary of key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of 3,3'-Dichlorobenzidine

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₀Cl₂N₂ | [2] |

| Molecular Weight | 253.13 g/mol | [2][4] |

| Appearance | Gray to purple crystalline solid | [2][4][5] |

| Water Solubility | 3.1 mg/L at 25 °C | [6] |

| Vapor Pressure | 6.5 x 10⁻⁷ mmHg at 25 °C | [7] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 3.64 | [3] |

| Log Kₒc (Soil Organic Carbon-Water Partitioning Coefficient) | 3.2 - 4.2 (estimated) | [8] |

| Henry's Law Constant | 2.8 x 10⁻¹¹ atm·m³/mol | [5] |

Environmental Fate and Transport

Transport and Partitioning

Air: Due to its low vapor pressure and Henry's Law constant, DCB is not expected to be significantly transported in the atmosphere.[7] If released to air, it is likely to adsorb to particulate matter and be subject to deposition.[1][9]

Water: In aquatic environments, DCB has low solubility and a strong tendency to adsorb to suspended solids and sediments.[1][8][9] This partitioning behavior significantly reduces its concentration in the water column and limits its mobility in aqueous systems.

Soil and Sediment: DCB exhibits strong binding to soil and sediment, primarily due to its high organic carbon partitioning coefficient (Kₒc).[5][8] This strong adsorption results in low mobility in soil, reducing the potential for groundwater contamination through leaching.[8] However, transport can occur through the movement of contaminated sediment particles in aquatic systems.[10]

Degradation Pathways

3,3'-Dichlorobenzidine is subject to both abiotic and biotic degradation processes in the environment, with photodegradation being a major pathway for its removal from sunlit surface waters.

Abiotic Degradation: Photolysis

In the presence of sunlight, DCB undergoes rapid photodegradation in water.[5][11][12][13] The primary mechanism is sequential dechlorination, where DCB is first transformed into 3-monochlorobenzidine (MCB) and subsequently to benzidine (B372746).[5][8][11][12][14] The half-life of DCB in water exposed to natural sunlight has been reported to be as short as 90 seconds to less than 10 minutes.[6][12][13]

Caption: Photodegradation pathway of 3,3'-Dichlorobenzidine in water.

Biotic Degradation

The biodegradation of DCB is a much slower process compared to its photolysis. In aquatic environments, DCB is relatively resistant to degradation by naturally occurring microbial communities.[5][11] However, under anaerobic conditions in sediments, microbial reductive dechlorination has been observed.[10] This process also follows a sequential pathway, with DCB being converted to MCB and then to benzidine.[10][12] Complete transformation to benzidine in sediment-water mixtures has been reported to take over a year.[6][10] In soil, the mineralization of DCB to CO₂ is extremely slow under both aerobic and anaerobic conditions.[13]

Table 2: Environmental Fate Data for 3,3'-Dichlorobenzidine

| Process | Medium | Half-life/BCF | Conditions | Reference |

| Photolysis | Water | < 10 minutes | Natural Sunlight | [12][13] |

| Biodegradation | Surface Water | 4 - 26 weeks | - | [13] |

| Biodegradation | Anaerobic Groundwater | 16 - 101 weeks | - | [13] |

| Biodegradation | Lake Water and Sediment | ~150 days | Anaerobic | [6][10] |

| Bioaccumulation | Bluegill Sunfish (Lepomis macrochirus) | BCF: ~500 | - | [7] |

| Bioaccumulation | Golden Orfe (Leuciscus idus melanotus) | BCF: 610 | 3-day exposure | [7] |

Experimental Protocols

Analysis of 3,3'-Dichlorobenzidine in Water (Based on EPA Method 605)

This method is applicable for the determination of 3,3'-dichlorobenzidine in municipal and industrial wastewater.

1. Sample Collection and Preservation:

-

Collect approximately 1 liter of sample in a glass bottle.

-

If residual chlorine is present, add 80 mg of sodium thiosulfate (B1220275) per liter of sample.

-

Adjust the sample pH to a range of 2-7 with sulfuric acid.

-

Store samples at 4°C in the dark and extract within seven days of collection.[1]

2. Extraction:

-

Perform a liquid-liquid extraction of the water sample with chloroform (B151607) in a separatory funnel.

-

Back-extract the chloroform phase with acid.

-

Neutralize the acid extract and re-extract with chloroform.

-

Concentrate the final chloroform extract and exchange the solvent to methanol (B129727) using a rotary evaporator.[1]

3. Analysis:

-

Mix the concentrated extract with a buffer.

-

Separate the components using High-Performance Liquid Chromatography (HPLC).

-

Detect and quantify 3,3'-dichlorobenzidine using an electrochemical detector.[1]

Caption: Experimental workflow for the analysis of DCB in water (EPA Method 605).

Soil Adsorption/Desorption Study (Based on OECD Guideline 106)

This protocol outlines a general procedure for determining the adsorption and desorption of 3,3'-dichlorobenzidine in soil using a batch equilibrium method.

1. Preliminary Study (Tier 1):

-

Determine the appropriate soil-to-solution ratio.

-

Establish the equilibration time for adsorption.

-

Assess the stability of DCB and its adsorption to the test vessel walls.[1][8]

2. Adsorption Kinetics (Tier 2):

-

Prepare a stock solution of DCB in a suitable solvent (e.g., methanol) and spike it into a 0.01 M CaCl₂ solution.

-

Add a known volume of the DCB solution to a specific mass of soil in a centrifuge tube.

-

Agitate the soil-solution mixture for the predetermined equilibration time at a constant temperature (e.g., 20-25°C) in the dark.

-

Separate the solid and aqueous phases by centrifugation.

-

Analyze the DCB concentration in the aqueous phase using HPLC or another suitable analytical method.

-

Calculate the amount of DCB adsorbed to the soil by the difference between the initial and final aqueous concentrations.[1][8][11][14]

3. Desorption (Optional):

-

After the adsorption phase, remove a known amount of the supernatant.

-

Replace it with the same volume of a DCB-free 0.01 M CaCl₂ solution.

-

Agitate the mixture for the same equilibration time.

-

Separate the phases and analyze the DCB concentration in the aqueous phase.[1][11]

4. Data Analysis:

-

Calculate the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

-

If multiple concentrations are tested, determine the Freundlich or Langmuir adsorption isotherms.[1][11][14]

Caption: General workflow for a soil adsorption/desorption study (OECD 106).

Anaerobic Biodegradation in Sediment

This protocol is based on methodologies described in studies of DCB biodegradation in freshwater lake sediments.[2][10]

1. Sample Collection:

-

Collect sediment and overlying water samples from the desired location.

-

Characterize the sediment for properties such as pH, total organic carbon, and particle size distribution.[2]

2. Microcosm Setup:

-

In an anaerobic glovebox, dispense a known amount of sediment and site water into serum bottles.

-

Spike the microcosms with a known concentration of DCB (and a suitable carrier solvent if necessary).

-

Prepare sterile controls by autoclaving a subset of the microcosms.[10][12]

3. Incubation:

-

Incubate the microcosms in the dark at a constant temperature (e.g., 4°C, 24°C, or 30°C) for an extended period (e.g., up to 12 months).[2]

4. Sampling and Analysis:

-

At various time points, sacrifice replicate microcosms from each treatment group.

-

Extract DCB and its degradation products (MCB and benzidine) from the sediment and aqueous phases using an appropriate solvent extraction method.

-

Analyze the extracts using HPLC or another suitable analytical technique to determine the concentrations of the parent compound and its metabolites.[2][10][12]

5. Data Analysis:

-

Plot the concentration of DCB and its degradation products over time to determine the degradation rate and pathway.

-

Compare the results from the live and sterile microcosms to confirm that the observed degradation is microbially mediated.[10][12]

Conclusion

The environmental fate of 3,3'-dichlorobenzidine is characterized by its strong partitioning to soil and sediment, and its rapid degradation in the presence of sunlight in aqueous environments. While photodegradation is a significant removal mechanism in surface waters, the resulting degradation products, including the known human carcinogen benzidine, may pose their own environmental and health risks. Biodegradation of DCB is a slow process, particularly in soil, leading to its persistence in anaerobic sediment environments. The information and protocols provided in this guide are intended to assist researchers and professionals in evaluating the environmental risks associated with DCB and in developing strategies for its monitoring and remediation.

References

- 1. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 2. researchgate.net [researchgate.net]

- 3. Sorption of benzidine and 3,3'-dichlorobenzidine to lake sediments. 1. Conceptualization and development of a multiparameter model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. osha.gov [osha.gov]

- 5. 3,3'-Dichlorobenzidine | C12H10Cl2N2 | CID 7070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 8. db.cngb.org [db.cngb.org]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. oecd.org [oecd.org]

- 11. 3,3‘-Dichlorobenzidine Transformation Processes in Natural Sediments | Semantic Scholar [semanticscholar.org]

- 12. canada.ca [canada.ca]

- 13. york.ac.uk [york.ac.uk]

- 14. oecd.org [oecd.org]

CAS number and chemical identifiers for 3,3′-Dichlorobenzidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3,3′-Dichlorobenzidine (DCB), a synthetic aromatic amine. The information presented herein is intended for researchers, scientists, and professionals in drug development and related fields. This document covers the core chemical identifiers, physicochemical properties, synthesis, analytical methodologies, and toxicological profile of DCB, with a focus on data presentation in structured tables and detailed experimental protocols.

Chemical Identifiers and Physicochemical Properties

3,3′-Dichlorobenzidine is a chlorinated derivative of benzidine (B372746).[1] It is primarily available commercially as its more stable dihydrochloride (B599025) salt.[2][3] The free base exists as a gray to purple crystalline solid.[4][5]

Core Chemical Identifiers

A summary of the key chemical identifiers for 3,3′-Dichlorobenzidine and its dihydrochloride salt is presented in Table 1.

| Identifier | 3,3′-Dichlorobenzidine | 3,3′-Dichlorobenzidine Dihydrochloride |

| CAS Number | 91-94-1[3][6][7] | 612-83-9[5][8] |

| IUPAC Name | 3,3′-Dichloro[1,1′-biphenyl]-4,4′-diamine[7] | 3,3'-dichloro-[1,1'-biphenyl]-4,4'-diamine dihydrochloride[9] |

| Molecular Formula | C₁₂H₁₀Cl₂N₂[4][6] | C₁₂H₁₂Cl₄N₂ |

| Molecular Weight | 253.13 g/mol [6][7] | 326.05 g/mol [5] |

| PubChem CID | 7070[4] | 11933 |

| EINECS Number | 202-109-0[6] | 210-323-0 |

| SMILES String | Clc1c(ccc(c1)c2cc(c(cc2)N)Cl)N[6] | C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N.Cl.Cl |

| InChI Key | HUWXDEQWWKGHRV-UHFFFAOYSA-N[6][10] | BXAONUZFBUNTQR-UHFFFAOYSA-N |

Physicochemical Data

Key physicochemical properties of 3,3′-Dichlorobenzidine are summarized in Table 2.

| Property | Value |

| Appearance | Gray to purple crystalline solid[4][5][11] |

| Melting Point | 132 to 133 °C (270 to 271 °F; 405 to 406 K)[7] |

| Boiling Point | 402 °C (756 °F; 675 K)[7] |

| Water Solubility | 3.1 mg/L at 25 °C[4] |

| Solubility | Soluble in ethanol, benzene, and glacial acetic acid[2][4] |

Synthesis of 3,3′-Dichlorobenzidine

The industrial synthesis of 3,3′-Dichlorobenzidine typically involves a two-step process starting from 2-nitrochlorobenzene. The initial step is a reduction to form 2,2′-dichlorodiphenylhydrazine, which then undergoes a benzidine rearrangement to yield the final product.[1]

Experimental Protocol: Two-Step Synthesis

A common laboratory-scale synthesis protocol is outlined below:

Step 1: Reduction of 2-nitrochlorobenzene to 2,2′-dichlorodiphenylhydrazine

-

Reactants: 2-nitrochlorobenzene, zinc powder, sodium hydroxide (B78521) solution.

-

Procedure: 2-nitrochlorobenzene is reduced using zinc powder in an alkaline medium (sodium hydroxide solution). This reaction affords 2,2′-dichlorodiphenylhydrazine.

Step 2: Benzidine Rearrangement of 2,2′-dichlorodiphenylhydrazine

-

Reactants: 2,2′-dichlorodiphenylhydrazine, hydrochloric acid or sulfuric acid.[12]

-

Procedure: The intermediate, 2,2′-dichlorodiphenylhydrazine, is treated with a strong acid, typically hydrochloric acid or sulfuric acid, to induce the benzidine rearrangement. This step yields 3,3′-Dichlorobenzidine, which can be isolated as the dihydrochloride salt.[12]

A patented industrial process describes the continuous preparation of 3,3'-dichlorobenzidine (B165656) dihydrochloride from 2,2'-dichlorohydrazobenzene by treatment with aqueous sulfuric acid in a water-immiscible aromatic solvent.[13]

Analytical Methodologies

Several standardized methods exist for the detection and quantification of 3,3′-Dichlorobenzidine in various matrices, particularly in workplace air and wastewater.

NIOSH Method 5509

This method is designed for the determination of 3,3′-Dichlorobenzidine in air.[5][14][15]

-

Sample Collection: Air is drawn through a filter and a solid sorbent tube (silica gel) to capture the analyte.[5]

-

Sample Preparation: The filter and sorbent are desorbed with triethylamine (B128534) in methanol.[5]

-

Analysis: The extract is analyzed by High-Performance Liquid Chromatography (HPLC) with an ultraviolet (UV) detector.[5][14]

OSHA Method 65

This OSHA method is also for the analysis of airborne 3,3′-Dichlorobenzidine.[16][17]

-

Sample Collection: Air samples are collected using a three-piece cassette containing two sulfuric acid-treated glass fiber filters.[16]

-

Sample Preparation: The filters are extracted, and the analyte is derivatized with heptafluorobutyric acid anhydride.[16]

-

Analysis: The derivatized analyte is quantified using Gas Chromatography (GC) with an Electron Capture Detector (ECD).[16]

EPA Method 605

This method is applicable to the determination of 3,3′-Dichlorobenzidine in municipal and industrial wastewater.[9]

-

Sample Preparation: The aqueous sample is extracted using liquid-liquid extraction.

-

Analysis: The extract is analyzed by High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[6]

Metabolism and Carcinogenicity

3,3′-Dichlorobenzidine is classified as a probable human carcinogen (Group B2) by the EPA and is reasonably anticipated to be a human carcinogen by the National Toxicology Program.[3][4][18] Its carcinogenicity is believed to be linked to its metabolic activation.

Metabolic Pathways

The metabolism of 3,3′-Dichlorobenzidine in mammals primarily occurs in the liver. Key metabolic pathways include N-acetylation and N-oxidation.[4]

-

N-acetylation: This is a major metabolic route, leading to the formation of N-acetyl-3,3′-dichlorobenzidine and N,N′-diacetyl-3,3′-dichlorobenzidine. Diacetylation is generally considered a detoxification pathway.[4]

-

N-oxidation: This pathway can lead to the formation of reactive metabolites, such as N-hydroxy-N'-acetyl-dichlorobenzidine, which can form DNA adducts. The formation of these adducts is a critical step in the initiation of carcinogenesis.[4]

The peroxidatic oxidation of 3,3'-dichlorobenzidine, for instance by horseradish peroxidase, has also been studied and shown to produce various intermediates and products.[12]

The structural similarity of 3,3′-Dichlorobenzidine to benzidine, a known human bladder carcinogen, is a significant factor in the concern over its potential to cause cancer in humans.[1][4] Animal studies have demonstrated that administration of DCB can lead to tumors in various organs, including the liver, mammary gland, and urinary bladder.[3][18]

References

- 1. 3,3'-Dichlorobenzidine - Wikipedia [en.wikipedia.org]

- 2. Industrial Process For The Preparation Of 3,3' Dichlorobenzidine [quickcompany.in]

- 3. 3,3′-Dichlorobenzidine and Its Dihydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. 3,3'-Dichlorobenzidine | C12H10Cl2N2 | CID 7070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound, 3,3- (CICADS) [inchem.org]

- 9. epa.gov [epa.gov]

- 10. 3,3'-Dichlorobenzidine synthesis - chemicalbook [chemicalbook.com]

- 11. epa.gov [epa.gov]

- 12. Metabolism of 3,3'-dichlorobenzidine by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US5208376A - Process for the continuous preparation of 3,3'-dichloro-benzidine dihydrochloride - Google Patents [patents.google.com]

- 14. cdc.gov [cdc.gov]

- 15. cdc.gov [cdc.gov]

- 16. osha.gov [osha.gov]

- 17. 3,3'-DICHLOROBENZIDINE (and its salts) | Occupational Safety and Health Administration [osha.gov]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

A Technical Guide to the Historical Applications of Dichlorobenzidine in Dye and Pigment Manufacturing

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-Dichlorobenzidine (B165656) (DCB), a derivative of the known human carcinogen benzidine (B372746), was a cornerstone intermediate in the mid-20th-century colorant industry.[1] Its unique chemical structure allowed for the creation of a vibrant and durable class of disazo colorants known as diarylide pigments. This technical guide provides an in-depth review of the historical applications of dichlorobenzidine in the manufacturing of dyes and pigments, with a focus on the chemical synthesis, manufacturing processes, and key properties of these colorants. Due to its classification as a probable human carcinogen, the use of DCB has been significantly curtailed, particularly in dye manufacturing.[1] This paper will detail the experimental protocols for the synthesis of key historical pigments and present quantitative data on their properties and production.

Introduction: The Rise of this compound in the Colorant Industry

Commercial production of 3,3'-dichlorobenzidine in the United States commenced in 1938, marking its entry as a significant intermediate in the synthesis of organic colorants.[2][3] The primary application of DCB was in the production of diarylide pigments, which became widely used in printing inks, textiles, plastics, rubber, and paints.[2][4] The synthesis of the first diarylide pigment occurred in 1911, though their widespread use did not begin until the 1930s, initially for coloring rubber.[5][6]

The utility of this compound stems from its ability to be bis-diazotized, forming a stable tetrazo salt. This intermediate readily undergoes coupling reactions with two equivalents of an acetoacetarylide or a pyrazolone (B3327878) derivative to form a larger, insoluble pigment molecule. This insolubility is a key characteristic of pigments, distinguishing them from dyes which are typically soluble in the application medium. The resulting diarylide pigments were prized for their bright yellow, orange, and red hues, good tinting strength, and in many cases, good resistance to light and solvents.[4][6]

However, the structural similarity of this compound to benzidine, a known bladder carcinogen, raised significant health and safety concerns.[1] Animal studies demonstrated the carcinogenicity of DCB, leading to its classification as a probable human carcinogen.[1] Consequently, the use of this compound for the synthesis of dyes was largely discontinued (B1498344) by 1986, as safer alternatives became available.[2][3] Its use in pigment manufacturing has also been significantly reduced and is subject to stringent controls.

Chemical Synthesis and Manufacturing Process

The manufacturing of diarylide pigments from this compound is a two-stage process: the tetrazotization of DCB followed by the coupling reaction.

Synthesis of 3,3'-Dichlorobenzidine

3,3'-Dichlorobenzidine itself is synthesized from 2-nitrochlorobenzene in a two-step process. The first step involves the reduction of 2-nitrochlorobenzene, typically with zinc in a basic solution, to produce 2,2'-dichlorodiphenylhydrazine. This intermediate then undergoes a benzidine rearrangement to yield 3,3'-dichlorobenzidine.[1]

General Synthesis of Diarylide Pigments

The core of diarylide pigment synthesis is the bis-diazotization of 3,3'-dichlorobenzidine, which is then coupled with a suitable coupling component.

The manufacturing process involves the careful control of temperature, pH, and reactant concentrations to ensure the desired pigment properties, such as particle size, crystal form, and purity.

Prominent Historical this compound-Based Pigments

Several key diarylide pigments derived from this compound were of significant commercial importance. These are primarily in the yellow and orange color space.

| C.I. Generic Name | C.I. Constitution Number | Common/Trade Name |

| Pigment Yellow 12 | 21090 | Benzidine Yellow G |

| Pigment Yellow 13 | 21100 | Permanent Yellow GR |

| Pigment Yellow 14 | 21095 | Benzidine Yellow 5G |

| Pigment Yellow 17 | 21105 | |

| Pigment Yellow 83 | 21108 | Permanent Yellow HR |

| Pigment Orange 13 | 21110 |

Physicochemical Properties of Key Diarylide Pigments

The performance of a pigment is determined by a range of physicochemical properties. The following table summarizes key properties for some of the most historically significant this compound-based pigments.

| Property | Pigment Yellow 12 | Pigment Yellow 13 | Pigment Yellow 83 |

| Density (g/cm³) | 1.5[7] | 1.5[8] | 1.70[9] |

| Oil Absorption (ml/100g) | 45[7] | 35-45[8] | 35-45[9] |

| Heat Resistance (°C) | 160-200[10][11] | 160-180[8][12] | 200[9][13][14] |

| Lightfastness (1-8 scale) | 5[7] | 5[8] | 7[9] |

| Solvent Resistance | Good[15] | Better than PY 12[12] | Excellent[13][14] |

| Acid Resistance | Good[15] | Excellent[8] | Excellent[13][14] |

| Alkali Resistance | Good[15] | Excellent[8] | Excellent[13][14] |

Experimental Protocols for Synthesis

The following protocols are synthesized from historical patent literature and represent typical laboratory-scale preparations of these pigments.

Synthesis of Pigment Yellow 12

Materials:

-

3,3'-Dichlorobenzidine (DCB)

-

Hydrochloric Acid (31.5%)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Sodium Acetate (B1210297)

-

Acetic Acid

-

Sulfamic Acid

Procedure:

-

Tetrazotization: A slurry of 3,3'-dichlorobenzidine dihydrochloride (B599025) is prepared in water and hydrochloric acid. The mixture is cooled to 0-5°C. A solution of sodium nitrite is then added slowly while maintaining the temperature below 5°C. The reaction is stirred for approximately 60 minutes until the tetrazotization is complete. Any excess nitrous acid is subsequently destroyed by the addition of a small amount of sulfamic acid.

-

Coupling: A separate slurry of acetoacetanilide is prepared in water with sodium acetate and acetic acid to act as a buffer. The tetrazonium salt solution from step 1 is then slowly added to the acetoacetanilide slurry at around 20°C. The reaction is maintained at this temperature for about an hour until the coupling is complete.

-

Isolation and Purification: The resulting pigment slurry is filtered, and the filter cake is washed thoroughly with water to remove any residual salts and unreacted starting materials. The pigment is then dried and pulverized.

Synthesis of Pigment Yellow 83

Materials:

-

3,3'-Dichlorobenzidine (DCB)

-

Sulfuric Acid

-

Nitrosyl Sulfuric Acid

-

4-chloro-2,5-dimethoxyacetoacetanilide

-

Activated Carbon

Procedure:

-

Tetrazotization: 253 parts of 3,3'-dichlorobenzidine are slowly added to a mixture of 100 parts sulfuric acid and 460 parts 28% nitrosyl sulfuric acid, maintaining the temperature between 15-20°C over 2-3 hours. The mixture is then held at this temperature for an additional 2 hours.

-

Dilution and Filtration: The diazo mixture is diluted in a separate vessel containing 1200 parts water and 3000 parts ice, keeping the temperature between 5-10°C. After dilution, urea and activated carbon are added, and the solution is filtered to remove impurities.

-

Coupling: The filtered diazo solution is then added to a prepared slurry of the coupling component, 4-chloro-2,5-dimethoxyacetoacetanilide. The coupling reaction is carried out, followed by heating to complete the reaction.

-

Isolation and Purification: The pigment is isolated by filtration, washed until neutral, and dried.

Historical Applications in Dye Synthesis

While the primary historical application of this compound was in pigment manufacturing, it was also used to a lesser extent in the synthesis of disazo dyes. These dyes, unlike pigments, are soluble and were used for coloring textiles, leather, and paper. The general synthetic principle is the same as for pigments, but the coupling components are chosen to impart water solubility to the final molecule, often through the inclusion of sulfonic acid groups.

Due to the severe health risks associated with DCB and the potential for the cleavage of the azo bond to release the carcinogenic amine, the use of DCB in dye manufacturing was discontinued in the United States in 1986.[2][3] Specific historical examples of DCB-based dyes are not as well-documented in readily available literature as the major pigments, largely due to their earlier discontinuation and the proprietary nature of dye formulations. However, they would have fallen into the category of direct dyes for cellulosic fibers.

Historical Production and Usage Data

The production of this compound and its derived pigments saw significant volumes throughout the mid to late 20th century.

| Year(s) | Substance | Production/Import Volume (USA) | Reference |

| 1938 | 3,3'-Dichlorobenzidine | Commercial production begins | [2][3] |

| 1975 | 3,3'-Dichlorobenzidine | 4.5 million pounds (estimated production) | [16] |

| 1976 | 3,3'-Dichlorobenzidine | 3 million pounds (estimated production) | [16] |

| 1977 | 3,3'-Dichlorobenzidine | 5.5 million pounds (estimated production) | [16] |

| 1983 | DCB-derived pigments | 129,000 pounds | [2][3] |

| 1994-2006 | DCB Dihydrochloride | 10 million - 50 million pounds (production and imports) | [3] |

| 2012-2015 | DCB Dihydrochloride | 1 million - 10 million pounds (production volume) | [17] |

Conclusion and Legacy

The history of this compound in the colorant industry is a compelling case study in the evolution of industrial chemistry, balancing the demand for high-performance materials with the growing understanding of chemical toxicology. The diarylide pigments derived from DCB offered a palette of vibrant and durable yellows and oranges that were instrumental in the printing, plastics, and coatings industries for several decades. However, the significant health risks associated with this compound led to a necessary and dramatic decline in its use, particularly for dye applications. The development of alternative, safer pigments and a more stringent regulatory environment have reshaped the landscape of the colorant industry. For researchers today, the story of this compound serves as a critical reminder of the importance of toxicological assessment in chemical product development and the ongoing need for innovation in creating safer, sustainable materials.

References

- 1. 3,3'-Dichlorobenzidine - Wikipedia [en.wikipedia.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. 3,3′-Dichlorobenzidine and Its Dihydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. naturalpigments.com [naturalpigments.com]

- 6. Diarylide dye - CAMEO [cameo.mfa.org]